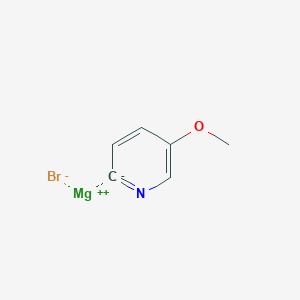
4-Fluoro-2-methylphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methylphenylzinc bromide, 0.50 M in THF (4-Fluoro-2-Methylphenylzinc Bromide) is a compound used in a variety of laboratory experiments. It is a colorless, volatile, and flammable liquid that is soluble in water and organic solvents. 4-Fluoro-2-Methylphenylzinc Bromide is a valuable reagent for organic synthesis, due to its reactivity and low toxicity. It is used in a variety of organic reactions, such as the synthesis of organic compounds, the synthesis of polymers, and the preparation of pharmaceuticals.
Scientific Research Applications
4-Fluoro-2-Methylphenylzinc Bromide is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amines, alcohols, and esters. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, 4-Fluoro-2-Methylphenylzinc Bromide is used in the preparation of pharmaceuticals, such as analgesics, anti-inflammatory agents, and antibiotics.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-Methylphenylzinc Bromide is based on the nucleophilic substitution reaction of the zinc bromide with the 4-fluoro-2-methylphenol. The reaction is catalyzed by the presence of anhydrous tetrahydrofuran (THF). The reaction produces a zinc bromide complex, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
4-Fluoro-2-Methylphenylzinc Bromide is an organic compound with low toxicity. It has been reported to have no adverse effects on the biochemical and physiological processes of the body. It is not known to cause any allergies or sensitivities.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Fluoro-2-Methylphenylzinc Bromide in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to handle. However, it is flammable and volatile, so it should be handled with care. Additionally, it is not suitable for use in reactions involving strongly acidic or basic conditions.
Future Directions
There are a number of potential future directions for the use of 4-Fluoro-2-Methylphenylzinc Bromide. It could be used in the synthesis of new organic compounds, such as aldehydes and ketones. It could also be used in the synthesis of polymers, such as polycarbonates and polyimides. Additionally, it could be used in the preparation of pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, it could be used in the development of new catalysts for organic reactions.
Synthesis Methods
4-Fluoro-2-Methylphenylzinc Bromide is synthesized from the reaction of 4-fluoro-2-methylphenol with zinc bromide in the presence of anhydrous tetrahydrofuran (THF). The reaction is conducted at a temperature of 80°C and a pressure of 1 atm. The reaction is complete within 30 minutes. The product is then purified by recrystallization from THF. The yield of the reaction is typically greater than 90%.
properties
IUPAC Name |
bromozinc(1+);1-fluoro-3-methylbenzene-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGOQZOGKIQQIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














